Egfr/her2-IN-8

Description

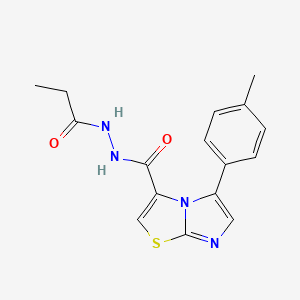

EGFR/HER2-IN-8 (HY-144097) is a multi-target inhibitor with activity against epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and dihydrofolate reductase (DHFR). It is derived from patent WO2021179274A1 (compound 107) and is under investigation for cancer and inflammation research . Key characteristics include:

Properties

Molecular Formula |

C16H16N4O2S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-(4-methylphenyl)-N'-propanoylimidazo[2,1-b][1,3]thiazole-3-carbohydrazide |

InChI |

InChI=1S/C16H16N4O2S/c1-3-14(21)18-19-15(22)13-9-23-16-17-8-12(20(13)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,21)(H,19,22) |

InChI Key |

VNEUERRAUAGHGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NNC(=O)C1=CSC2=NC=C(N12)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Egfr/her2-IN-8 involves multiple steps, including the formation of heterocyclic cores. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and cyclization steps. Common reagents used in these reactions include lithium hydroxide, ethyl or methyl bromoalkanoate, and potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Chemical Reaction Mechanism

EGFR/HER2-IN-8 targets extracellular cysteine-rich domains of HER-family receptors (EGFR, HER2, HER3) through nucleophilic attack on disulfide bonds. The sulfinate group (–SO₂⁻) acts as a nucleophile, cleaving critical disulfide bonds (S–S) within receptor ectodomains . This reaction disrupts the structural integrity required for receptor dimerization and activation.

Key Reaction Steps :

-

Nucleophilic Attack : Sulfinate sulfur attacks electrophilic sulfur in receptor disulfide bonds.

-

Disulfide Cleavage : Formation of a mixed disulfide (–S–S–SO₂⁻) intermediate.

-

Receptor Destabilization : Loss of tertiary structure impedes ligand binding and dimerization.

Structural Targets in HER Receptors

HER-family receptors rely on extensive intrachain disulfide networks for stability. For example:

Disruption of these bonds by this compound prevents proper folding, rendering receptors nonfunctional .

Functional Impact of Sulfinate Reactivity

Experimental studies demonstrate that sulfinate groups are essential for activity. Oxidation to sulfonate (–SO₃⁻) abolishes reactivity:

| Compound Modification | Receptor Downregulation | Cancer Cell Viability |

|---|---|---|

| Sulfinate (–SO₂⁻) | Significant (EGFR, HER2, HER3) | Reduced by >80% |

| Sulfonate (–SO₃⁻) | None | No effect |

This confirms the necessity of nucleophilic sulfinate groups for disulfide bond disruption .

Biological Consequences

-

Receptor Degradation : Destabilized HER receptors undergo proteasomal degradation .

-

Pathway Inhibition : Blocks PI3K/AKT and MAPK signaling, inducing apoptosis in EGFR/HER2-overexpressing cancers .

-

Selectivity : Minimal off-target effects due to preferential reactivity with HER-family disulfide networks .

Comparative Analysis of HER-Targeting Compounds

This compound’s mechanism contrasts with ATP-competitive kinase inhibitors (e.g., lapatinib):

| Feature | This compound | Traditional TKIs |

|---|---|---|

| Target Site | Extracellular disulfide bonds | Intracellular kinase domain |

| Mechanism | Covalent disulfide cleavage | Reversible ATP competition |

| Resistance Potential | Low (structural targeting) | High (kinase mutations) |

Scientific Research Applications

Egfr/her2-IN-8 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of tyrosine kinases. In biology, it helps in understanding the signaling pathways involved in cell proliferation and survival. In medicine, this compound is being investigated for its potential to treat cancers that overexpress EGFR and HER2. Industrially, it is used in the development of targeted therapies for cancer treatment .

Mechanism of Action

Egfr/her2-IN-8 exerts its effects by binding to the active sites of EGFR and HER2, inhibiting their tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The compound’s dual inhibition mechanism is particularly effective in cancers that exhibit resistance to single-target inhibitors .

Comparison with Similar Compounds

Target Profiles and Mechanisms

Key Findings

In contrast, lapatinib’s dual EGFR/HER2 inhibition is more potent (nanomolar IC50s) but lacks DHFR activity .

Mutation Coverage : Unlike Theliatinib, which targets EGFR T790M/L858R mutations, this compound’s broader kinase inhibition may address heterogeneous tumors .

Clinical Translation : While gefitinib and lapatinib are clinically validated, this compound’s preclinical safety profile and multi-target mechanism warrant further investigation .

Q & A

Q. What experimental approaches validate the dual inhibition of EGFR and HER2 by EGFR/HER2-IN-8?

To confirm dual inhibition, researchers should:

- Perform kinase inhibition assays using purified EGFR and HER2 enzymes, measuring IC50 values (e.g., 0.45 μM for EGFR and 0.244 μM for HER2) to quantify inhibitory potency .

- Conduct selectivity profiling against related kinases (e.g., DHFR, IC50 = 5.669 μM) to confirm target specificity .

- Use cell-based assays in EGFR/HER2-driven cancer models (e.g., non-small cell lung cancer lines) to assess downstream signaling inhibition via Western blotting for phosphorylated EGFR/HER2 .

Q. How should researchers design in vitro studies to assess this compound’s anticancer activity?

- Employ dose-response curves to determine growth inhibition (GI50) in cancer cell lines, comparing results to established inhibitors (e.g., gefitinib for EGFR) .

- Include negative controls (e.g., non-cancerous cell lines) to evaluate toxicity and selectivity indices .

- Replicate experiments across multiple cell lines to account for heterogeneity, as seen in NSCLC studies where EGFR mutation status influenced gefitinib response .

Q. What are best practices for determining IC50 values in enzymatic vs. cellular assays?

- Enzymatic assays : Use recombinant kinases under standardized ATP concentrations, ensuring consistency in buffer conditions and reaction times .

- Cellular assays : Normalize data to vehicle controls and account for variables like cell density and serum concentration. Discrepancies may arise due to differences in cellular uptake or off-target effects .

Advanced Research Questions

Q. How can researchers investigate off-target effects of this compound?

- Perform proteome-wide profiling (e.g., kinome-wide selectivity screens) to identify unintended kinase interactions .

- Use computational docking studies to predict binding affinities for non-target kinases, followed by experimental validation .

- Apply siRNA knockdowns of EGFR/HER2 in resistant cell lines to isolate off-target contributions to cytotoxicity .

Q. What strategies address contradictory efficacy data across cancer models?

- Conduct meta-analyses to identify model-specific variables (e.g., mutation status, expression levels of DHFR) that influence drug response .

- Validate findings using patient-derived xenografts (PDXs) to recapitulate tumor heterogeneity .

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding factors .

Q. How can resistance mechanisms to this compound be studied preclinically?

- Generate resistant cell lines via long-term exposure to sublethal doses, followed by whole-exome sequencing to identify acquired mutations (e.g., analogous to EGFR T790M in gefitinib resistance) .

- Test combination therapies with agents targeting resistance pathways (e.g., MET or PI3K inhibitors) .

- Use crispr-Cas9 screens to pinpoint genes conferring resistance .

Methodological Guidance

Q. How to optimize literature searches for this compound-related studies?

- Use Google Scholar operators like

intitle:"this compound"orauthor:"Paez"to locate primary research. Combine withsource:"Journal of Medicinal Chemistry"to filter by high-impact journals . - Search patent databases (e.g., WO2021179274A1) for structural analogs and preclinical data .

Q. What frameworks ensure rigorous research question formulation?

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies, e.g., “In EGFR-mutant NSCLC (P), does this compound (I) improve progression-free survival (O) compared to gefitinib (C)?” .

- Use FINER criteria to evaluate feasibility and novelty, particularly for translational studies .

Data Analysis and Reproducibility

Q. How should researchers handle variability in IC50 measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.